molecular formula C22H30FO8P B12399230 Dexamethasone phosphate-d4

Dexamethasone phosphate-d4

Cat. No.: B12399230
M. Wt: 476.5 g/mol
InChI Key: VQODGRNSFPNSQE-SOEBWSEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone phosphate-d4: is a deuterated form of dexamethasone phosphate, a synthetic glucocorticoid. This compound is used as an internal standard in mass spectrometry for the quantification of dexamethasone. The deuterium atoms replace hydrogen atoms in the molecule, providing a stable isotope that helps in accurate measurement and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phosphate-d4 involves the deuteration of dexamethasone. The process typically starts with dexamethasone acetate, which undergoes a series of reactions including ring-opening, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation through neutralization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain the desired deuterated form .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone phosphate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound .

Scientific Research Applications

Chemistry: Dexamethasone phosphate-d4 is used as an internal standard in mass spectrometry for the accurate quantification of dexamethasone in various samples .

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of dexamethasone. It helps in understanding the drug’s behavior in biological systems .

Medicine: this compound is used in clinical studies to monitor the levels of dexamethasone in patients undergoing treatment. This helps in optimizing dosage and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, the compound is used in the development and quality control of dexamethasone-based drugs. It ensures the accuracy and reliability of analytical methods used in drug development .

Mechanism of Action

Dexamethasone phosphate-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .

Properties

Molecular Formula

C22H30FO8P

Molecular Weight

476.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+

InChI Key

VQODGRNSFPNSQE-SOEBWSEYSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Origin of Product

United States

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